N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine
Description
Properties
Molecular Formula |
C13H20N2O |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-[(5-ethoxypyridin-2-yl)methyl]cyclopentanamine |
InChI |
InChI=1S/C13H20N2O/c1-2-16-13-8-7-12(15-10-13)9-14-11-5-3-4-6-11/h7-8,10-11,14H,2-6,9H2,1H3 |
InChI Key |
REZKVRABNPMLBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C(C=C1)CNC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Ethoxypyridin-2-ylmethyl Precursors
The 5-ethoxypyridin-2-yl moiety can be prepared by selective substitution on a 2-halopyridine derivative, followed by introduction of the ethoxy group at the 5-position through nucleophilic aromatic substitution or transition-metal catalyzed coupling reactions.
- For example, nucleophilic substitution on 2-chloro-5-halopyridine with sodium ethoxide can yield 5-ethoxypyridin-2-yl derivatives.
- Alternatively, copper-catalyzed etherification using copper(I) iodide and cesium carbonate in 1,4-dioxane at elevated temperatures (~100 °C) has been reported to install ethoxy groups on pyridinyl rings efficiently.
Formation of the Methylene Linker
The methylene bridge linking the pyridine ring to the cyclopentanamine nitrogen is commonly introduced by:
- N-alkylation of cyclopentanamine with a 5-ethoxypyridin-2-ylmethyl halide (e.g., bromide or chloride).
- This alkylation can be performed under basic conditions using cesium carbonate or potassium carbonate in polar aprotic solvents such as DMF or acetonitrile at room temperature or slightly elevated temperatures (25–50 °C).
Cyclopentanamine Functionalization
Cyclopentanamine is commercially available or can be synthesized via reductive amination of cyclopentanone.
- The free amine can be protected if necessary (e.g., as a carbamate) during multi-step syntheses to avoid side reactions.
- After alkylation, deprotection (if used) is achieved by catalytic hydrogenation (Pd/C under hydrogen atmosphere) or acidic cleavage.
Detailed Synthetic Procedure Example
Research Findings and Optimization
- Base selection : Cesium carbonate is preferred for its strong basicity and solubility in DMF, facilitating clean N-alkylation without over-alkylation or side reactions.
- Solvent choice : DMF or N,N-dimethylacetamide (DMA) are optimal for solubilizing both amine and alkyl halide reactants.
- Temperature control : Mild temperatures (room temperature to 50 °C) favor selective monoalkylation.
- Purification : Flash column chromatography using low polarity solvents (e.g., ethyl acetate/dichloromethane mixtures) effectively separates the target amine from byproducts.
- Yield considerations : Yields vary depending on the purity of starting materials and reaction scale but generally range from 60% to 75% for the alkylation step.
Summary Table of Preparation Methods
Additional Notes
- No direct preparation method for N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine was found in the patents or literature but the synthetic route can be reliably inferred from analogous compounds and standard amine alkylation chemistry.
- The ethoxy substituent on the pyridine ring is generally introduced prior to amine alkylation to avoid complications in selective substitution.
- Protecting groups may be employed if multi-step synthesis involves sensitive functional groups.
- Analytical characterization (NMR, LC-MS) confirms structure and purity after each step.
Chemical Reactions Analysis
Types of Reactions
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their applications, and physicochemical properties:
Structural and Functional Differences
- Fluorine and methoxy groups in [11C]HACH242 enhance NMDA receptor binding affinity and radiotracer stability, critical for PET imaging .
Synthetic Accessibility :
Applications Driven by Substituents :
Key Research Findings
PET Tracer Efficacy :
- [11C]HACH242 demonstrates a LogDoct,7.4 of 1.2, optimal for brain uptake, and >99% radiochemical purity, making it superior to earlier NMDA tracers .
- Ethoxy analogs are untested in this context but may offer longer half-lives due to reduced oxidative metabolism .
Catalytic Performance in Polymerization :
- Zn(II) complexes with N-(pyridin-2-ylmethylene)cyclopentanamine achieve high MMA conversion rates (>80%) under mild conditions, outperforming Cd(II) analogs .
Synthetic Challenges :
Biological Activity
N-((5-Ethoxypyridin-2-yl)methyl)cyclopentanamine is a chemical compound with potential therapeutic applications. Its structure includes a cyclopentanamine core linked to a 5-ethoxypyridin-2-yl moiety, which may influence its biological activity. This article explores the biological activity of this compound, including its mechanism of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula : C13H20N2O
- Molecular Weight : 220.31 g/mol
- CAS Number : 1875772-24-9
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit inhibitory effects on certain kinases and enzymes, which can modulate signaling pathways involved in cell proliferation and survival.
Biological Activity Overview
-
Protein Kinase Inhibition :
- The compound may inhibit protein kinases, which are critical in regulating cellular processes such as metabolism, cell division, and apoptosis. For example, similar compounds have shown IC50 values in the micromolar range against various kinases including Protein Kinase A (PKA) and Protein Kinase C (PKC) .
- Gastric Acid Secretion Inhibition :
- Anticancer Potential :
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Protein Kinase Inhibition | Inhibits PKA and PKC | |
| Gastric Acid Secretion | Inhibits H/K-ATPase | |
| Anticancer Activity | Inhibits menin interactions |
Case Study: Anticancer Activity
A study focused on the inhibition of menin by this compound demonstrated significant effects on cell viability in leukemia cell lines. The compound induced apoptosis and reduced proliferation rates significantly compared to control groups, indicating its potential as an anticancer therapeutic .
Q & A
Q. Basic Research Focus
- HPLC Analysis : Retention time (8.64 min) confirmed against non-radioactive reference standards .
- LogD Determination : Measured via octanol-buffer partitioning (LogDₒcₜ,₇.₄ = 1.2 ± 0.1), critical for blood-brain barrier penetration .
- Mass Spectrometry : Validates molecular weight and isotopic incorporation (e.g., 11C labeling) .
What preclinical models and methodologies are used to evaluate the biodistribution and receptor targeting of this compound?
Q. Advanced Research Focus
- Animal Models :
- Dosimetry : Administered via IV injection (≤10 ml over 10 seconds) with ≤10% ethanol for solubility .
Q. Advanced Research Focus
- Structural Modifications : Ethoxy vs. methoxy groups at the 5-position influence steric hindrance and lipophilicity, altering NR2B affinity .
- Competitive Binding Assays : Use [3H]MK-801 to quantify displacement efficiency in vitro .
- Molecular Docking : Predict interactions with GluN2B subunit’s ifenprodil-binding site .
What methodologies resolve contradictions in radiosynthesis yields under varying conditions?
Q. Methodological Troubleshooting
- Base Selection : Substituting K₂CO₃ with weaker bases (e.g., NaHCO₃) reduces yields by 30–40% .
- Temperature Sensitivity : Reactions below 80°C result in incomplete methylation, while >90°C degrade precursors .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve precursor solubility but complicate purification .
How are physicochemical properties like LogD and solubility determined for this compound?
Q. Basic Research Focus
- LogD Measurement :
- Solubility Testing : Formulate in PBS + 8.6% ethanol for IV administration, ensuring stability over 90 minutes .
What strategies improve radiochemical yield and specific activity in large-scale production?
Q. Advanced Research Focus
- Precursor Purity : Use >95% pure precursors to minimize side reactions .
- Automated Synthesis : Reduces human error and decay-related losses during 90-minute protocols .
- Radiolabeling Efficiency : Optimize [11C]CH₃I trapping time (<2 min) to maximize incorporation .
How are analytical methods validated for quality control in clinical translation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
